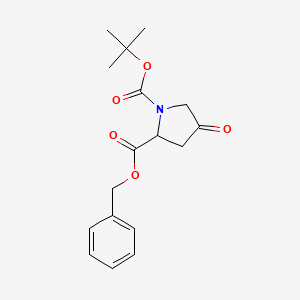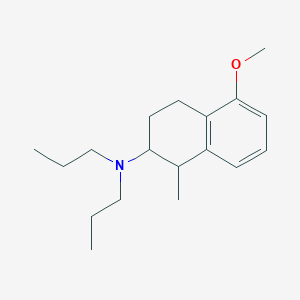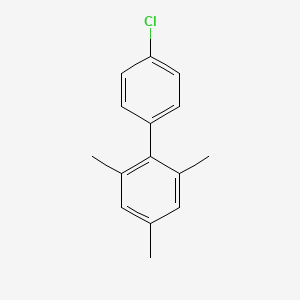
N-(tert-butyloxycarbonyl)-4-oxoproline benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-4-oxo-D-proline benzyl ester is a derivative of proline, a significant amino acid in biochemistry. This compound is characterized by its molecular formula C17H21NO5 and a molecular weight of 319.35 g/mol . It is primarily used in organic synthesis and research due to its unique structural properties.
Méthodes De Préparation
The synthesis of 1-Boc-4-oxo-D-proline benzyl ester typically involves the protection of the amino group of proline with a tert-butoxycarbonyl (Boc) group, followed by esterification with benzyl alcohol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . Industrial production methods may involve similar steps but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
1-Boc-4-oxo-D-proline benzyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Boc-4-oxo-D-proline benzyl ester has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a building block in peptide synthesis, aiding in the study of protein structure and function.
Medicine: It is utilized in the development of proline-based drugs and therapeutic agents.
Industry: The compound’s stability and reactivity make it valuable in the production of fine chemicals and specialty materials
Mécanisme D'action
The mechanism of action of 1-Boc-4-oxo-D-proline benzyl ester involves its interaction with specific molecular targets, primarily through its functional groups. The Boc group provides steric protection, while the benzyl ester group facilitates esterification reactions. These interactions enable the compound to participate in various biochemical pathways, influencing the synthesis and modification of peptides and proteins .
Comparaison Avec Des Composés Similaires
1-Boc-4-oxo-D-proline benzyl ester can be compared with other proline derivatives such as:
N-Boc-4-oxo-L-proline methyl ester: Similar in structure but with a methyl ester group instead of a benzyl ester.
4-oxo-D-proline: Lacks the Boc and benzyl ester groups, making it less stable and reactive.
N-Boc-proline: Contains the Boc group but lacks the oxo and ester functionalities
The uniqueness of 1-Boc-4-oxo-D-proline benzyl ester lies in its combination of protective Boc and reactive benzyl ester groups, providing a balance of stability and reactivity that is advantageous in synthetic and research applications.
Propriétés
Formule moléculaire |
C17H21NO5 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-O-benzyl 1-O-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H21NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3 |
Clé InChI |
JBOGNSRGCLEJEM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B13384361.png)
![6-(6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide](/img/structure/B13384365.png)

![tert-butyl N-[(E)-[amino-(4-methylphenyl)methylidene]amino]carbamate](/img/structure/B13384379.png)

![(3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) 3-methylsulfanylprop-2-enoate](/img/structure/B13384392.png)
![N-[4-[[4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide](/img/structure/B13384395.png)



![1-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]hept-1-ene-3,5-diol;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-5-hydroxyhept-6-en-3-one;3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]prop-2-enal](/img/structure/B13384419.png)

![sodium;(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13384437.png)
![N-(5-tert-butyl-1H-pyrazol-3-yl)-2-(3-propan-2-ylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13384443.png)
